molecular formula C4HCl2FN2 B1583025 2,4-Dichloro-6-fluoropyrimidine CAS No. 3833-57-6

2,4-Dichloro-6-fluoropyrimidine

Cat. No. B1583025
CAS RN: 3833-57-6
M. Wt: 166.97 g/mol
InChI Key: GACAHZITGJKJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-fluoropyrimidine is a halogenated heterocyclic compound . It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of this compound involves slowly adding 5-fluorouracil, trichloroethylene, and triphosgene into a tertiary amine catalyst at room temperature . The reaction process is performed under normal pressure, and is simple and convenient in operation .


Molecular Structure Analysis

The molecular formula of this compound is C4HCl2FN2 . The molecular weight is 166.97 . The InChI code is 1S/C4HCl2FN2/c5-2-1-3(7)9-4(6)8-2/h1H .


Physical And Chemical Properties Analysis

This compound has a density of 1.605 g/cm3 . It has a boiling point of 212.2ºC at 760 mmHg . The flash point is 82.1ºC .

Scientific Research Applications

Synthesis of Fluoropyrimidine Derivatives

A study by Liu et al. (2019) highlighted a concise and efficient protocol to synthesize a series of 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones and different amidine hydrochlorides. This method provides a practical approach to these compounds, which are significant as universal building blocks in medicinal chemistry due to their potential anticancer activities (Liu, Zhang, Qian, & Yang, 2019).

Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

The fluoropyrimidines, including compounds synthesized from 2,4-Dichloro-6-fluoropyrimidine, rely on dihydropyrimidine dehydrogenase (DPD) for their metabolism. Inhibition of DPD can significantly enhance the therapeutic efficacy of fluoropyrimidines. For instance, the use of 5-chloro-2,4-dihydroxypyridine (CDHP), a potent DPD inhibitor, has been shown to improve the antitumor activity of fluoropyrimidines by inhibiting their degradation and enhancing their cytotoxicity in tumor cells (Takechi, Fujioka, Matsushima, & Fukushima, 2002).

Development of Novel Anticancer Agents

Research into the synthesis of novel fluoropyrimidine derivatives involves the use of this compound as a key intermediate. These studies aim to discover new compounds with enhanced efficacy against various cancers. For example, the creation of triazolopyrimidines, which act as unique inhibitors of tubulin polymerization, showcases the potential of fluoropyrimidine derivatives in developing anticancer agents with novel mechanisms of action (Zhang et al., 2007).

Pharmacokinetic Studies and Clinical Trials

Pharmacokinetic studies and clinical trials of compounds developed from this compound are crucial for understanding their metabolism, efficacy, and safety profile. S-1, a novel oral fluoropyrimidine that includes components to inhibit DPD, has undergone extensive pharmacokinetic studies. These studies highlight the drug's potential for long-lasting therapeutic effects and its feasibility for outpatient treatment (Maehara, 2003).

Safety and Hazards

2,4-Dichloro-6-fluoropyrimidine is considered hazardous . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-fluoropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in nucleophilic substitution reactions, where it can be substituted by different nucleophiles to form a variety of derivatives . This compound interacts with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases . The interactions between this compound and these biomolecules are essential for its function as a precursor in the synthesis of therapeutic agents.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by interfering with DNA and RNA synthesis, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound has been observed to induce cytotoxic effects in cancer cells, making it a valuable component in chemotherapy regimens . The impact of this compound on cellular processes underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This compound can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . By binding to the active site of this enzyme, this compound effectively blocks the synthesis of thymidine monophosphate, thereby disrupting DNA replication and cell proliferation . These molecular interactions highlight the compound’s role in enzyme inhibition and its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . These temporal effects are critical for optimizing its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and cardiotoxicity . The threshold for these adverse effects is an important consideration in the development of dosage guidelines for clinical use. Understanding the dosage-dependent effects of this compound is essential for its safe and effective application in animal models and potential human therapies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . This compound can also affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . The interactions of this compound with these metabolic pathways are crucial for its function and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through nucleoside transporters and distributed to different cellular compartments . Its localization within cells can influence its activity and effectiveness as a therapeutic agent. Understanding the transport and distribution mechanisms of this compound is important for optimizing its delivery and targeting in clinical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, is critical for its role in inhibiting DNA synthesis and inducing cytotoxic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

2,4-dichloro-6-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-2-1-3(7)9-4(6)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACAHZITGJKJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344487
Record name 2,4-Dichloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3833-57-6
Record name 2,4-Dichloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-fluoropyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-fluoropyrimidine
Reactant of Route 4
2,4-Dichloro-6-fluoropyrimidine
Reactant of Route 5
2,4-Dichloro-6-fluoropyrimidine
Reactant of Route 6
2,4-Dichloro-6-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.